3,3-Dimethylbutyryl chloride

Catalog No.
S704295
CAS No.
7065-46-5
M.F
C6H11ClO
M. Wt
134.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dimethylbutyryl chloride

CAS Number

7065-46-5

Product Name

3,3-Dimethylbutyryl chloride

IUPAC Name

3,3-dimethylbutanoyl chloride

Molecular Formula

C6H11ClO

Molecular Weight

134.6 g/mol

InChI

InChI=1S/C6H11ClO/c1-6(2,3)4-5(7)8/h4H2,1-3H3

InChI Key

BUTKIHRNYUEGKB-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(=O)Cl

Canonical SMILES

CC(C)(C)CC(=O)Cl

Protein Modification and Analysis

  • Protein Labeling: DMBC is a valuable tool for protein labeling in proteomic studies. Its reactive acyl chloride group readily reacts with the primary amines (amino groups) present in protein side chains, forming stable covalent bonds. This labeling allows researchers to identify, quantify, and track proteins within complex biological mixtures [].

For instance, DMBC labeling can be employed to differentiate between newly synthesized proteins and pre-existing ones within a cell. This technique helps understand protein turnover rates and cellular processes [].

  • Protein Activity Studies: By selectively modifying specific amino acid residues in proteins, DMBC can be used to probe protein function. The addition of the bulky tert-butyl group introduced by DMBC can alter the protein's structure and potentially influence its activity. Researchers can then analyze these changes to gain insights into the protein's mechanism of action [].

Synthesis of Complex Molecules

  • Organic Synthesis Intermediate: DMBC serves as a crucial building block for the synthesis of more complex organic molecules. Its reactive acyl chloride group participates in various condensation reactions, allowing researchers to construct diverse carbon-carbon bonds. These synthetic pathways can lead to the creation of novel pharmaceuticals, functional materials, and other valuable compounds [].

3,3-Dimethylbutyryl chloride is an organic compound with the molecular formula C6H11ClOC_6H_{11}ClO and a molecular weight of approximately 134.60 g/mol. It is classified as an acyl chloride, which is characterized by the presence of a carbonyl group (C=OC=O) directly bonded to a chlorine atom. This compound appears as a colorless liquid at room temperature and has a boiling point of about 130 °C . Due to its structure, it exhibits moisture sensitivity and reacts vigorously with water, releasing hydrochloric acid.

3,3-Dimethylbutyryl chloride is a hazardous compound due to its:

  • Corrosivity: It causes severe skin burns and eye damage upon contact [].
  • Flammability: It is a highly flammable liquid and vapor [].
  • Reactivity: It reacts violently with water and alcohols, releasing hydrochloric acid fumes.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator when handling the compound [].
  • Work in a well-ventilated fume hood.
  • Store in a cool, dry place away from incompatible chemicals like water and alcohols.
Typical of acyl chlorides:

  • Hydrolysis: When exposed to water, it hydrolyzes to form 3,3-dimethylbutyric acid and hydrochloric acid:
    C6H11ClO+H2OC6H12O2+HClC_6H_{11}ClO+H_2O\rightarrow C_6H_{12}O_2+HCl
  • Nucleophilic Substitution: It can react with nucleophiles such as alcohols and amines to form esters and amides, respectively:
    C6H11ClO+ROHC6H11OR+HClC_6H_{11}ClO+R-OH\rightarrow C_6H_{11}O-R+HCl
  • Formation of Anhydrides: It can react with carboxylic acids to form acid anhydrides:
    C6H11ClO+RCOOHC6H11OC(O)R+HClC_6H_{11}ClO+RCOOH\rightarrow C_6H_{11}O-C(O)-R+HCl

While specific biological activities of 3,3-dimethylbutyryl chloride are not extensively documented, compounds in its class (acyl chlorides) are often utilized in pharmaceutical synthesis. They may exhibit antibacterial or antifungal properties when incorporated into larger molecular frameworks. The reactivity of acyl chlorides allows for the modification of biologically active molecules, enhancing their efficacy or altering their pharmacokinetic profiles.

The synthesis of 3,3-dimethylbutyryl chloride can be achieved through several methods:

  • Reaction with Phosphorus Trichloride: One common method involves reacting 3,3-dimethylbutanoic acid with phosphorus trichloride under controlled conditions. The process typically includes stirring the acid and adding phosphorus trichloride while heating:
    • The reaction is maintained until completion, followed by cooling and phase separation.
    • The upper layer containing the acyl chloride is collected through reduced pressure distillation at temperatures between 79-81 °C .
  • Alternative Synthesis: Another method involves using vinylidene chloride and tertiary butanol in the presence of concentrated sulfuric acid to generate 3,3-dimethylbutanoic acid, which is then converted to the chloride using phosphorus trichloride .

3,3-Dimethylbutyryl chloride has several applications:

  • Synthesis of Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Chemical Reagent: Used in organic synthesis for introducing acyl groups into other molecules.
  • Manufacture of Esters and Amides: Its reactivity allows it to be employed in producing esters and amides for various industrial applications.

Several compounds share structural similarities with 3,3-dimethylbutyryl chloride. Here are a few notable examples:

Compound NameMolecular FormulaBoiling PointUnique Features
Butyryl chlorideC4H7ClOC_4H_7ClO75 °CSimpler structure; used in similar reactions
Isobutyryl chlorideC5H9ClOC_5H_{9}ClO110 °CBranched structure; slightly different reactivity
Valeryl chlorideC5H9ClOC_5H_{9}ClO100 °CLonger carbon chain; different physical properties

Uniqueness: The unique feature of 3,3-dimethylbutyryl chloride lies in its branched structure that affects its boiling point and reactivity compared to linear counterparts like butyryl chloride. This branching may influence its behavior in

XLogP3

2.4

Boiling Point

130.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (15.22%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (84.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (86.96%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

7065-46-5

Wikipedia

3,3-Dimethylbutyryl chloride

General Manufacturing Information

Butanoyl chloride, 3,3-dimethyl-: INACTIVE

Dates

Modify: 2023-08-15

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